2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, a benzyl group, and a methoxyphenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The benzyl and methoxyphenyl groups are introduced through specific substitution reactions. The final step involves the formation of the thioacetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-5-(4-methoxyphenyl)-1H-imidazole: Lacks the thioacetamide linkage, which may affect its reactivity and biological activity.
N-(3-chlorophenyl)acetamide: Lacks the imidazole ring and benzyl group, leading to different chemical and biological properties.
Uniqueness
2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity
Properties
IUPAC Name |
2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2S/c1-31-22-12-10-19(11-13-22)23-15-27-25(29(23)16-18-6-3-2-4-7-18)32-17-24(30)28-21-9-5-8-20(26)14-21/h2-15H,16-17H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLFRZUHFOWCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.